N-(2,6-difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide: is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with 2,6-difluorophenyl and 4-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a dihydropyrrole.
Substitution with 2,6-difluorophenyl Group:
Substitution with 4-methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a similar nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Medicine:
Drug Development: Due to its unique structure, the compound may be investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry:
Agriculture: The compound may be explored for use in agrochemicals, such as herbicides or pesticides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(2,6-difluorophenyl)-3-(4-hydroxyphenyl)pyrrolidine-1-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its properties.
Uniqueness: N-(2,6-difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the presence of both 2,6-difluorophenyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-14-7-5-12(6-8-14)13-9-10-22(11-13)18(23)21-17-15(19)3-2-4-16(17)20/h2-8,13H,9-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFAGMDUQUSZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.